6-Carboxyfluorescein diacetate

Catalog No.
S516338
CAS No.
3348-03-6
M.F
C25H16O9
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Carboxyfluorescein diacetate

CAS Number

3348-03-6

Product Name

6-Carboxyfluorescein diacetate

IUPAC Name

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

Molecular Formula

C25H16O9

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h3-11H,1-2H3,(H,28,29)

InChI Key

QMOGCCYGOPYYNT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3

Solubility

Soluble in DMSO

Synonyms

6-carboxy-3',6'-diacetylfluorescein, 6-carboxyfluorescein diacetate, 6-CFDA

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3

Description

The exact mass of the compound 6-Carboxyfluorescein diacetate is 460.0794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cell Viability Indicator

6-CFDA is a cell-permeant molecule, meaning it can easily pass through cell membranes []. Once inside living cells, it is converted into a fluorescent molecule called 6-carboxyfluorescein by intracellular esterases, enzymes found within cells [, ]. This conversion only occurs in cells with intact esterase activity, a hallmark of viable cells. Conversely, apoptotic or dead cells lose their esterase activity and cannot convert 6-CFDA to the fluorescent form [].

6-Carboxyfluorescein diacetate is a fluorescent compound widely used in biological research. It is a membrane-permeant dye that can diffuse into cells and is subsequently hydrolyzed by intracellular esterases to release 6-carboxyfluorescein, which is a highly fluorescent compound. The chemical formula for 6-carboxyfluorescein diacetate is C25H16O9, and it has a molecular weight of 460.39 g/mol. This compound typically appears as an off-white solid that is soluble in dimethyl sulfoxide, making it suitable for various laboratory applications .

The primary function of 6-CFDA lies in its ability to report on cell viability and proliferation. Since the conversion of 6-CFDA to fluorescent 6-CF requires an intact cellular environment with active esterases, only live cells will accumulate and retain the fluorescent signal [2]. This allows researchers to differentiate between viable and dead cells using fluorescence microscopy or flow cytometry techniques [4].

Additionally, as cells divide, the fluorescent 6-CF gets partitioned between daughter cells, enabling researchers to monitor cell proliferation rates [5].

  • Wear gloves and protective clothing when handling the powder to avoid skin contact.
  • Avoid inhalation of dust.
  • Dispose of waste according to institutional guidelines.
Note

While 6-CFDA itself is considered low-hazard, the solvents used to dissolve it (e.g., DMSO) may have additional safety concerns. Always consult the safety data sheet (SDS) for the specific solvent used.

Data source:

  • [Determination of Cell Viability and Proliferation with Alamar Blue and Other Cytotoxicity Assays](

The primary chemical reaction involving 6-carboxyfluorescein diacetate is its hydrolysis within cells. Once inside the cell, the acetate groups are cleaved by esterases, leading to the formation of 6-carboxyfluorescein:

6 Carboxyfluorescein diacetate+H2Oesterase6 Carboxyfluorescein+2Acetic Acid\text{6 Carboxyfluorescein diacetate}+\text{H}_2\text{O}\xrightarrow{\text{esterase}}\text{6 Carboxyfluorescein}+2\text{Acetic Acid}

This reaction is crucial as it allows the compound to be utilized as a tracer or marker in various cellular studies, enabling researchers to visualize and quantify cellular processes.

6-Carboxyfluorescein diacetate exhibits significant biological activity, primarily as a cell-permeable indicator for measuring cellular esterase activity. Its conversion to 6-carboxyfluorescein provides a means to assess cell viability, proliferation, and metabolic activity. The fluorescent properties of the resulting compound make it suitable for applications such as flow cytometry and fluorescence microscopy, where it can be used to track live cells and their physiological states .

The synthesis of 6-carboxyfluorescein diacetate typically involves the acetylation of 6-carboxyfluorescein. This can be achieved through the reaction of 6-carboxyfluorescein with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The general synthetic route can be summarized as follows:

  • Dissolve 6-carboxyfluorescein in an appropriate solvent (e.g., dichloromethane).
  • Add acetic anhydride or acetyl chloride dropwise while stirring.
  • Allow the reaction mixture to stir at room temperature or slightly elevated temperatures.
  • Purify the product through recrystallization or chromatography.

This method yields 6-carboxyfluorescein diacetate with high purity for use in biological applications .

6-Carboxyfluorescein diacetate has numerous applications in biological and biochemical research:

  • Cell Viability Assays: Used to assess cell health by measuring esterase activity.
  • Flow Cytometry: Serves as a fluorescent marker for analyzing cell populations.
  • Fluorescence Microscopy: Allows visualization of live cells and cellular processes.
  • Drug Testing: Assists in evaluating the effects of pharmaceuticals on cellular functions.

These applications leverage its ability to enter cells and provide real-time insights into cellular activities .

Studies on 6-carboxyfluorescein diacetate interactions primarily focus on its hydrolysis by intracellular esterases. The efficiency of this reaction can vary based on cell type and conditions, influencing the intensity of fluorescence observed. Additionally, researchers have explored its interactions with various cellular components and how these interactions can be modulated by different biochemical environments, which can affect its utility as a fluorescent probe .

Several compounds are similar to 6-carboxyfluorescein diacetate, each with unique properties and applications:

Compound NameChemical FormulaMain Use
5-Carboxyfluorescein diacetateC25H16O9Cell viability assays
5-(and-6)-Carboxy-2',7'-dichlorofluoresceinC25H16Cl2O9pH indicator in acidic environments
5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetateC25H16Cl2O9Membrane-permeant fluorescent probe

Uniqueness: While all these compounds are used as fluorescent markers, 6-carboxyfluorescein diacetate stands out due to its specific hydrolysis mechanism that allows for direct measurement of esterase activity within live cells, making it particularly valuable for studying cell viability and metabolic states .

Solvent (25 °C)Quantitative solubility of 6-Carboxyfluorescein diacetateExperimental notes
Dimethyl sulfoxide≈ 30 mg mL⁻¹ [1]Purging the solvent with inert gas prevents oxidative darkening [1].
Dimethyl formamide≈ 50 mg mL⁻¹ [1]Frequently chosen for stock preparation ≥ 100 mM [1].
Chloroform ∶ ethanol (1 ∶ 1)9.8 – 10.2 mg mL⁻¹ [2]Provides a clear, colour-less solution suitable for non-aqueous chromatographic work [2].
Phosphate-buffered saline after predissolution in dimethyl formamide (1 ∶ 4, pH 7.2)≈ 0.2 mg mL⁻¹ [1]Aqueous stocks remain physically stable < 24 h at 2–8 °C [1].

Dimethyl Sulfoxide Solvation Dynamics

Molecular modelling and empirical solubility screening converge on a preferential one-to-one hydrogen-bond between the sulfoxide oxygen of dimethyl sulfoxide and the phenolic hydrogens of 6-Carboxyfluorescein diacetate. The adduct lowers lattice energy sufficiently to reach the experimentally observed ~30 mg mL⁻¹ saturation point [1] [3]. Viscosity measurements reveal a modest exothermic dissolution (ΔH ≈ –8 kJ mol⁻¹), while UV-visible scans (220 nm, 291 nm) show no bathochromic shift, confirming that solvation proceeds without detectable chemical modification [1].

Thermal Stability and Degradation Kinetics

ParameterValueMatrix & methodSignificance
Solid-state shelf life at –20 °C≥ 4 years [1]Accelerated-aging protocol, 40 °C/75% RH extrapolationDry powder is suitable for long-term archival storage.
Optimal enzymatic hydrolysis temperature≈ 50 °C [4]Saccharomyces cerevisiae cell extract, 25 min incubationReflects maximal esterase turnover before protein denaturation.
Apparent $$K_{\mathrm{m}}$$0.29 mM [4]Michaelis-Menten analysis at 40 °CIndicates high catalytic affinity of yeast esterases.
$$V_{\mathrm{max}}$$12.3 nmol min⁻¹ mg⁻¹ protein [4]Same assayGoverns intracellular release rate of fluorescent carboxyfluorescein.
First-order rate constant for non-enzymatic ester cleavage (pH > 8)$$>!1\times10^{-3}\,\text{s}^{-1}$$ [5]Alkali-catalysed hydrolysis in phosphate bufferAccounts for rapid loss of probe integrity in strongly basic media.

Temperature-Dependent Ester Bond Hydrolysis

Arrhenius analysis between 30 °C and 45 °C yields an activation energy of ≈ 50 kJ mol⁻¹ for overall dye efflux, a proxy for cumulative hydrolytic release plus carrier-mediated export [6]. Below 30 °C, hydrolysis is diffusion-limited; above 55 °C, esterase denaturation dominates, producing an abrupt decline in $$V_{\mathrm{max}}$$ [4]. Practically, preparative incubations are therefore confined to 37 – 42 °C to balance reaction velocity against structural preservation of liberated carboxyfluorescein.

pH-Dependent Fluorescence Behavior

pHDominant prototropic form after hydrolysisRelative fluorescence (494 nm ex/521 nm em)
≤ 4.3Neutral lactone [7]< 5% (quenched)
5.0 – 6.0Monoanionic phenol-phenolate equilibrium [7]25 – 60%
6.5 (acid dissociation constant)Half-neutralisation point [8] [9]50%
7.4 (physiological)Dianionic phenolate [8]> 90% (maximal)
≥ 9.0Triply deprotonated species [7]Plateau (no further gain)

Acid Dissociation Constant Determination and Protonation States

Fluorometric titration of purified hydrolysis product demonstrates a sigmoidal intensity curve accurately fitted by the Henderson–Hasselbalch equation, giving an acid dissociation constant ($$pK{\mathrm{a}}$$) of 6.50 ± 0.05 under 0.15 M sodium chloride at 25 °C [8] [9]. Complementary multi-wavelength deconvolution confirms three sequential deprotonations with $$pK{\mathrm{a1}}$$ ≈ 2.0, $$pK{\mathrm{a2}}$$ ≈ 4.3 and $$pK{\mathrm{a3}}$$ ≈ 6.5, in close agreement with advanced prototropic modelling [7]. The phenolate dianion generated above $$pH\approx7$$ is responsible for the characteristic high-quantum-yield green emission exploited in flow-cytometric assays.

Key practical implications

  • Stock solutions should be prepared in anhydrous dimethyl sulfoxide under inert atmosphere and dispensed into single-use aliquots to obviate freeze–thaw cycles and water uptake [1].
  • Enzymatic loading protocols that target 37 – 42 °C and pH 6.8 – 7.4 maximise hydrolytic conversion while curbing spontaneous ester cleavage and photobleaching [4] [5].
  • Fluorescence read-outs must be calibrated near the 6.5 acid-dissociation inflection to ensure linear response and to avoid under-reporting in mildly acidic microenvironments [8] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

460.0794

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

3348-03-6

Wikipedia

6-Carboxyfluoresceine diacetate

Dates

Last modified: 08-15-2023
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